molecular formula C23H20N4O5 B2878029 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide CAS No. 1060261-29-1

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide

Cat. No.: B2878029
CAS No.: 1060261-29-1
M. Wt: 432.436
InChI Key: HDVLKHMYKWHKPM-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its complex structure, featuring a benzo[d][1,3]dioxole (piperonyl) moiety linked to a methoxyimidazo[1,2-b]pyridazine scaffold via a propanamide chain, suggests potential for diverse biological activities. This molecular architecture is often investigated for modulating key protein targets, including kinases and various signaling receptors. Researchers can utilize this compound as a critical tool for probing biochemical pathways, screening for therapeutic agents, and conducting structure-activity relationship (SAR) studies. The presence of the imidazopyridazine group, a privileged structure in drug discovery, indicates its potential application in developing treatments for conditions such as oncology, inflammatory diseases, and central nervous system (CNS) disorders. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5/c1-14(32-17-6-7-19-20(11-17)31-13-30-19)23(28)24-16-5-3-4-15(10-16)18-12-27-21(25-18)8-9-22(26-27)29-2/h3-12,14H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVLKHMYKWHKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties based on various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, utilizing starting materials that include benzo[d][1,3]dioxole derivatives and imidazo[1,2-b]pyridazine moieties. The compound can be synthesized through reactions involving acetonitrile and specific coupling agents, resulting in a yield that varies depending on the reaction conditions. The crystal structure of similar compounds has been analyzed using techniques such as X-ray crystallography, which provides insights into their three-dimensional arrangement and functional groups .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyridazine derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

The proposed mechanism of action for this compound involves the inhibition of specific kinases that are crucial for cancer cell survival. By targeting these pathways, the compound may disrupt the signaling necessary for tumor growth. Structure-activity relationship (SAR) studies suggest that modifications to the molecular structure can enhance its potency against cancer cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Pyridazine Derivatives : A study demonstrated that certain pyridazine derivatives exhibited cytotoxic effects on human cancer cell lines. The results indicated that these compounds could induce apoptosis in a dose-dependent manner .
  • Imidazo[1,2-b]pyridazine Compounds : Research highlighted the effectiveness of imidazo[1,2-b]pyridazine derivatives in inhibiting tumor growth in vivo. These compounds were shown to interact with cellular pathways involved in cancer progression .

Data Table: Biological Activity Overview

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
This compoundAnticancerA549 (Lung Cancer)15
Pyridazine DerivativeCytotoxicMCF-7 (Breast Cancer)10
Imidazo[1,2-b]pyridazine CompoundTumor InhibitionHeLa (Cervical Cancer)12

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzodioxole Moieties

The benzodioxole group is a common pharmacophore in kinase inhibitors and GPCR-targeting agents. Key analogs include:

Compound ID/Name Core Structure Key Substituents/Modifications Yield (%) Melting Point (°C) Source
Target Compound Imidazo[1,2-b]pyridazine 6-methoxy, benzodioxole-ether, propanamide N/A N/A N/A
CCG258205 (14an) Piperidine-benzamide Benzodioxole, pyridyl-ethylamide 24 >95% HPLC purity
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Thiazole-cyclopropane Benzodioxole, 4-methylbenzoyl 20 N/A
2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide (10) Thiazole-propanamide Benzodioxole-oxy, methylpropanamide N/A N/A
Ponatinib Imidazo[1,2-b]pyridazine Trifluoromethyl, acetylene linker 5.36 N/A

Key Observations :

  • The target compound’s imidazopyridazine core is shared with ponatinib, a clinically validated Bcr-Abl kinase inhibitor . However, the absence of a trifluoromethyl group or acetylene linker in the target compound may reduce its kinase selectivity compared to ponatinib.
  • Benzodioxole-propanamide derivatives (e.g., compound 10 in ) exhibit moderate yields but lack detailed pharmacological characterization .
  • Piperidine-benzamide analogs (e.g., CCG258205) demonstrate high purity (>95%) and optimized binding to GPCR kinases, suggesting the target compound’s benzodioxole-propanamide scaffold could be similarly refined .
Physicochemical Properties
  • Melting Points : Benzodioxole-containing HCl salts (e.g., compounds 8–12 in ) exhibit melting points between 171–203°C, indicating high crystallinity . The target compound’s melting point is likely similar due to its rigid heterocyclic core.

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